molecular formula C18H16N2O B606952 DBCO-amine CAS No. 1255942-06-3

DBCO-amine

Cat. No.: B606952
CAS No.: 1255942-06-3
M. Wt: 276.34
InChI Key: OCCYFTDHSHTFER-UHFFFAOYSA-N
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Description

Dibenzocyclooctyne-amine, commonly known as DBCO-amine, is a heterobifunctional linker containing a dibenzocyclooctyne moiety. This compound is widely used in the field of copper-free click chemistry, particularly for the site-specific functionalization of nanobodies and other biomolecules. The unique structure of dibenzocyclooctyne-amine allows it to participate in strain-promoted azide-alkyne cycloaddition reactions, making it a valuable tool for bioconjugation and molecular imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzocyclooctyne-amine typically involves the following steps:

    Formation of Dibenzocyclooctyne Core: The core structure of dibenzocyclooctyne is synthesized through a series of cyclization reactions involving aromatic precursors.

    Introduction of Amine Group: The amine functional group is introduced through nucleophilic substitution reactions, often using amine-containing reagents under mild conditions.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of dibenzocyclooctyne-amine involves large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DBCO-amine undergoes rapid, copper-free cycloaddition with azides to form stable triazole linkages. This reaction is central to its bioorthogonal applications:

Parameter Details
Reaction Rate (k₂)0.27–1.22 M⁻¹s⁻¹ (varies with azide, buffer, and temperature)
BioorthogonalityCompatible with live-cell labeling due to absence of cytotoxic copper
Force StabilityStable under >100 pN mechanical force, ideal for single-molecule studies
  • Azide Compatibility : Reacts efficiently with both small-molecule azides (e.g., 3-azido-L-alanine) and biomolecular azides (e.g., glycosylated proteins) .
  • Kinetic Enhancements : PEGylated DBCO derivatives (e.g., DBCO-PEG5-trastuzumab) show 31% higher reaction rates than non-PEGylated counterparts due to reduced steric hindrance .

Amine-Mediated Conjugation Reactions

The primary amine enables covalent coupling to carboxyl groups via amide bond formation:

Coupling Method Conditions Efficiency
HBTU/DIPEA-mediated0°C in DMF, 12–24 h reaction21–26% ligand modification on AuNPs
NHS ester activationpH 7–8, aqueous/organic solvent mixtures>95% conjugation yield
  • Site-Specific Tagging : DBCO-tag peptides (e.g., Leu-Cys-Tyr-Pro-Trp-Val-Tyr) achieve 15-fold faster SPAAC rates when the DBCO group is positioned at the N-terminus versus internal sites .
  • Solvent Dependence : Reactions perform optimally in DMF or DMSO due to this compound’s low water solubility (<1 mg/mL) .

Kinetic Studies and Reaction Optimization

Reaction kinetics are influenced by buffer composition, pH, and temperature:

Table 1: Buffer and pH Effects on SPAAC Rate Constants

Buffer pH Rate (M⁻¹s⁻¹) at 37°C
HEPES7.41.22 ± 0.09
PBS7.40.77 ± 0.05
Borate8.50.97 ± 0.07
  • Temperature Sensitivity : Rate constants increase by 20–40% when reactions are conducted at 37°C versus 25°C .
  • Electron-Donating Azides : 1-Azido-1-deoxy-β-D-glucopyranoside reacts 2.3× faster than 3-azido-L-alanine due to enhanced transition-state stabilization .

Steric and Solvent Effects on Reactivity

  • Steric Hindrance : Antibody-conjugated DBCO (e.g., DBCO-trastuzumab) exhibits 229% lower reaction rates than sulfo this compound due to protein-induced steric effects .
  • Solvent Compatibility : this compound is sparingly soluble in water but dissolves readily in DMSO (>50 mg/mL), enabling stock solution preparation for aqueous reactions .

Stability and Storage Considerations

Factor Impact
pH SensitivityDegrades at pH <5; reactions require neutral to slightly basic conditions
Thermal StabilityStable at -20°C for >2 years; avoid repeated freeze-thaw cycles
Light SensitivityProlonged UV exposure reduces reactivity; store in amber vials

This compound’s versatility stems from its dual reactivity, enabling applications ranging from nanoparticle functionalization to antibody-drug conjugate synthesis . Optimal performance requires careful control of reaction conditions, with buffer selection and azide design being critical for maximizing kinetics. Ongoing research focuses on engineering DBCO derivatives with improved water solubility and reduced steric bulk for in vivo applications .

Scientific Research Applications

Bioconjugation

Overview
DBCO-amine is primarily known for its role in bioconjugation, a process that involves the covalent attachment of biomolecules such as proteins, peptides, and nucleotides. This is facilitated through strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for selective reactions without the need for toxic copper catalysts.

Applications

  • Targeted Drug Delivery: this compound can be conjugated to therapeutic agents to enhance their delivery to specific cells or tissues, improving therapeutic efficacy and reducing side effects.
  • Fluorescent Labeling: It is used to label biomolecules with fluorescent tags for imaging cellular processes in live-cell microscopy.

Case Study
A study demonstrated the use of this compound in conjugating azide-modified alginate hydrogels for drug delivery applications. The hydrogels were injected into mice, and the fluorescence was monitored over two weeks, showcasing effective targeting capabilities .

Diagnostics

Overview
The unique reactivity of this compound makes it suitable for developing diagnostic tools that detect specific biomolecules, enhancing the accuracy of disease detection.

Applications

  • Assays and Sensors: this compound can be employed in the development of assays that require specific binding events, such as enzyme-linked immunosorbent assays (ELISA).
  • Biosensors: It can be integrated into biosensors for real-time monitoring of biomolecular interactions.

Polymer Chemistry

Overview
In materials science, this compound is utilized to synthesize functionalized polymers that exhibit tailored properties for various applications.

Applications

  • Functionalized Polymers: It enables the creation of polymers with specific functionalities that can be used in drug delivery systems or as scaffolds in tissue engineering.
  • Surface Modification: this compound can modify surfaces to enhance biocompatibility or introduce new chemical functionalities.

Drug Development

Overview
this compound plays a crucial role in synthesizing novel pharmaceuticals through precise molecular modifications.

Applications

  • Prodrug Strategies: By attaching this compound to prodrugs, researchers can improve solubility and bioavailability.
  • Targeted Therapies: It allows for the design of drugs that can selectively target diseased cells while minimizing effects on healthy tissues.

Mechanism of Action

The primary mechanism of action of dibenzocyclooctyne-amine involves its participation in strain-promoted azide-alkyne cycloaddition reactions. The strained alkyne moiety in dibenzocyclooctyne-amine reacts with azide groups to form stable triazole linkages. This reaction occurs under mild conditions and does not require a copper catalyst, making it suitable for biological applications. The high reactivity and specificity of this reaction enable the precise modification of biomolecules and the formation of stable conjugates .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzocyclooctyne-acid
  • Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
  • Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester
  • Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
  • Dibenzocyclooctyne-PEG4-biotin conjugate

Uniqueness

Dibenzocyclooctyne-amine is unique due to its amine functional group, which allows it to participate in additional types of reactions, such as amide bond formation. This versatility makes it a valuable tool for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

DBCO-amine, or dibenzocyclooctyne-amine, is a heterobifunctional compound extensively utilized in bioconjugation applications due to its unique reactivity and compatibility with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound possesses a dibenzocyclooctyne moiety that enables it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized molecules. This reaction occurs without the need for toxic copper catalysts, making it particularly valuable for biocompatible labeling of biomolecules such as proteins and nucleic acids. The chemical structure of this compound includes a primary amine group that allows it to react with carboxylic acids to form stable amide bonds, enhancing its utility in various biochemical applications .

Applications in Bioconjugation

This compound is primarily employed in the following areas:

  • Protein Labeling : It facilitates the attachment of fluorescent dyes or probes to proteins, aiding in studies of protein interactions and localization.
  • Antibody-Drug Conjugates (ADCs) : this compound can serve as a cleavable linker in ADCs, where it releases cytotoxic drugs at targeted sites, thus maximizing therapeutic efficacy .
  • Imaging and Diagnostics : The stable triazole linkages formed between this compound and azides are crucial for developing imaging agents used in various diagnostic procedures.

Case Study: Cross-Linking Mass Spectrometry

A notable application of this compound was demonstrated in a study involving cross-linking mass spectrometry to analyze protein interactions. The researchers utilized DBCO-coupled Sepharose beads to enrich azide-tagged cross-linked peptides. The study revealed that using DBCO beads increased detectable cross-links significantly, from approximately 100 to 580 after enrichment, highlighting the effectiveness of this compound in enhancing analytical sensitivity .

Comparative Reactivity

This compound exhibits high selectivity for azides over other functional groups, such as tetrazines. This specificity minimizes interference in complex biological systems, making it an ideal candidate for applications requiring precision in bioconjugation .

Summary of Biological Activity

Property Details
Chemical Formula C18H16N2O
Molecular Weight 276.33 g/mol
Solubility Insoluble in water; soluble in organic solvents (e.g., DMSO)
Reactivity Reacts with azides via SPAAC; forms stable amide bonds
Applications Protein labeling, ADCs, imaging agents

Q & A

Basic Research Questions

Q. What are the primary applications of DBCO-amine in bioconjugation and materials science?

this compound is widely used in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, to form stable triazole linkages with azide-functionalized molecules. Key applications include:

  • Bioconjugation : Labeling antibodies, proteins, and nucleic acids for imaging or drug delivery systems .
  • Polymer Crosslinking : Enhancing mechanical stability in hydrogels and nanomaterials via covalent bonding .
  • Surface Functionalization : Modifying materials (e.g., nanoparticles, polymers) with amine-reactive groups for targeted interactions .

Methodological Tip : For bioconjugation, use a 5:1 molar excess of this compound to azide-functionalized biomolecules in PBS (pH 7.4) at room temperature for 12–24 hours .

Q. How does this compound participate in copper-free click chemistry?

The strained cyclooctyne ring in this compound reacts selectively with azides via SPAAC, forming a stable triazole bond without cytotoxic copper catalysts. This reaction is ideal for sensitive biological systems .

  • Reaction Conditions : Optimal at pH 7–8, 25°C, in solvents like DMSO or DMF .
  • Kinetics : Reaction rates depend on azide concentration and steric accessibility .

Advanced Research Questions

Q. How can this compound be optimized for site-specific protein labeling?

Case Study : Sortase A (SrtA)-mediated labeling enables C-terminal modification of nanobodies.

  • Protocol :

Incubate 50 µM nanobody with 150 µM SrtA and 10 mM this compound in HEPES buffer (pH 7.5, 10 mM CaCl₂) at 24°C for 1 hour.

Purify conjugates using cobalt resin to remove unreacted SrtA and this compound .

  • Validation : Assess labeling efficiency via SDS-PAGE and UV-Vis (absorbance at 309 nm for DBCO) .

Q. What strategies mitigate this compound degradation during long-term storage?

this compound is sensitive to moisture, light, and acidic conditions. Best practices include:

  • Storage : -20°C in airtight, light-protected vials with desiccants .
  • Solubility : Reconstitute in anhydrous DMSO (≥10 mg/mL) and avoid freeze-thaw cycles .
  • Stability Data :

ConditionStability Duration
-80°C (lyophilized)>6 months
4°C (in DMSO)1 month
Room temperature<1 week

Q. How do structural variations in this compound derivatives impact reaction efficiency?

this compound derivatives (e.g., DBCO-C6-amine) introduce spacers to reduce steric hindrance. Key considerations:

  • Spacer Length : C6 chains improve accessibility for bulky azides (e.g., antibodies) .
  • Solubility : Hydrophilic PEG linkers enhance aqueous compatibility .
  • Validation : Compare reaction yields via HPLC or fluorescence quenching assays .

Q. What experimental controls are critical when using this compound in live-cell imaging?

  • Negative Control : Treat cells with azide-free medium to confirm specificity .
  • Competition Assay : Pre-incubate with excess free DBCO to block azide binding sites .
  • Cytotoxicity Check : Monitor cell viability post-labeling (e.g., via MTT assay) .

Q. Data Contradictions and Resolutions

Q. How to reconcile discrepancies in reported molecular formulas for this compound?

Literature reports conflicting molecular formulas (e.g., C₁₇H₁₈N vs. C₁₈H₁₆N₂O) due to structural variations (e.g., adducts, salts).

  • Resolution : Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm batch-specific structures .

Q. Why do some studies report reduced this compound reactivity in aqueous buffers?

this compound hydrolyzes at pH <5 or in high-ionic-strength buffers.

  • Fix : Adjust reaction pH to 7–8 and use co-solvents (e.g., 10% DMSO in PBS) .

Q. Methodological Resources

  • SPAAC Reaction Protocol :
  • Nanobody Labeling :
  • Stability Testing :

Properties

IUPAC Name

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCYFTDHSHTFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255942-06-3
Record name Dibenzocyclooctyne-amine
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